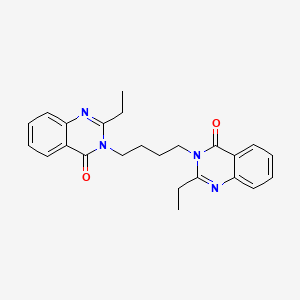![molecular formula C20H26N2O3 B15031520 2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol](/img/structure/B15031520.png)
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol is an organic compound known for its unique chemical structure and properties. It is a phenolic compound with two tert-butyl groups and a nitrophenylamino group attached to the phenol ring. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, 2,6-di-tert-butylphenol, and 2-nitroaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as an acid or base to facilitate the reaction.
Reaction Steps: The phenol undergoes nitration to introduce the nitro group, followed by a coupling reaction with 2,6-di-tert-butylphenol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including crystallization, filtration, and distillation to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to 2,6-Di-tert-butyl-4-[(2-aminophenyl)amino]phenol.
Substitution: Various substituted phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in various industrial products.
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,4-Di-tert-butylphenol: Used in the production of antioxidants and UV absorbers.
2,6-Di-tert-butylphenol: Utilized in the synthesis of agrochemicals and fragrances.
Uniqueness
2,6-Di-tert-butyl-4-[(2-nitrophenyl)amino]phenol is unique due to its combination of tert-butyl groups and a nitrophenylamino group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H26N2O3 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2-nitroanilino)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)21-16-9-7-8-10-17(16)22(24)25/h7-12,21,23H,1-6H3 |
InChI-Schlüssel |
XVJHOKUIIZBQGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15031448.png)

![4-{[2-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]carbonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15031462.png)
methyl}quinolin-8-ol](/img/structure/B15031469.png)
![Methyl 5'-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B15031475.png)
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B15031478.png)
![4-chloro-5-[(2Z)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B15031484.png)
![6-imino-13-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031486.png)
![7-Methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15031500.png)
![(4E)-4-[(2E)-3-(2-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031505.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031508.png)

![11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15031522.png)
![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-cyclohexylpropanamide](/img/structure/B15031533.png)
